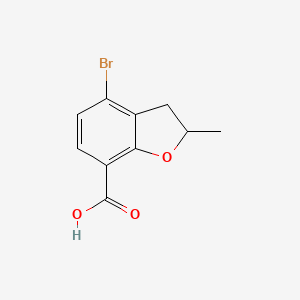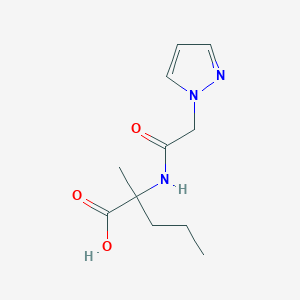
2-(2-(1h-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1H-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Acetamido Group Introduction: The acetamido group can be introduced by reacting the pyrazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylpentanoic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(2-(1H-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the acetamido group are replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
2-(2-(1H-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections, inflammatory conditions, and cancer.
Industry: Utilized in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 2-(2-(1H-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.
Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: A simpler pyrazole derivative with similar pharmacological properties.
2-(1H-Pyrazol-1-yl)propanoic acid: Another pyrazole derivative with a different alkyl chain length.
2-(1H-Pyrazol-1-yl)butanoic acid: A pyrazole derivative with a longer alkyl chain.
Uniqueness
2-(2-(1H-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid is unique due to the presence of both the acetamido group and the methylpentanoic acid moiety, which confer distinct chemical properties and potential biological activities. This compound’s structure allows for versatile chemical modifications and a broad range of applications in various fields.
特性
分子式 |
C11H17N3O3 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
2-methyl-2-[(2-pyrazol-1-ylacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C11H17N3O3/c1-3-5-11(2,10(16)17)13-9(15)8-14-7-4-6-12-14/h4,6-7H,3,5,8H2,1-2H3,(H,13,15)(H,16,17) |
InChIキー |
KFOBKYXIMIVFCI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C(=O)O)NC(=O)CN1C=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



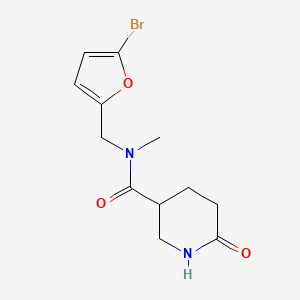
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)
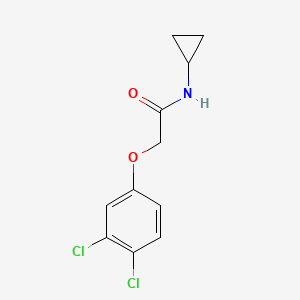

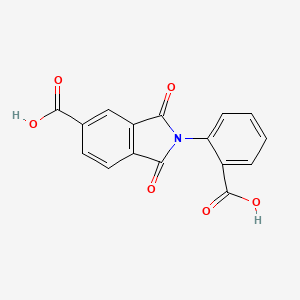
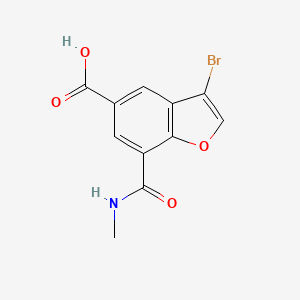

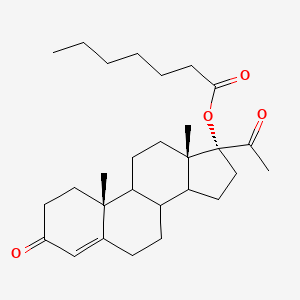

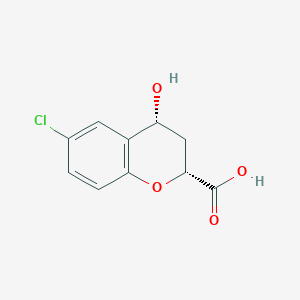
![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
